

A Comprehensive Technical Guide to the Physical and Chemical Properties of Norflurazon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Norflurazon**

Cat. No.: **B1679920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflurazon, a pre-emergence herbicide of the pyridazinone class, is a crucial tool in modern agriculture for the control of a wide range of annual grasses and broadleaf weeds. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and interaction with biological systems. This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Norflurazon**, intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity

Identifier	Value
IUPAC Name	4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one ^[1]
CAS Number	27314-13-2 ^[2]
Molecular Formula	C ₁₂ H ₉ ClF ₃ N ₃ O ^[2]
Molecular Weight	303.67 g/mol ^[2]
Chemical Structure	

Physicochemical Properties

The physical and chemical properties of **Norflurazon** are summarized in the table below. These parameters are critical for understanding its behavior in various matrices and for the development of analytical methods and formulations.

Property	Value	Temperature (°C)	Pressure
Melting Point	177 - 180 °C	25	1 atm
Boiling Point	Not Applicable (Decomposes)	-	-
Water Solubility	28 - 34 mg/L	20 - 25	1 atm
Vapor Pressure	2×10^{-9} Torr	20	-
LogP (Kow)	2.45	20	-
pKa	No dissociation in range of pH 1 to 12	25	-

Experimental Protocols

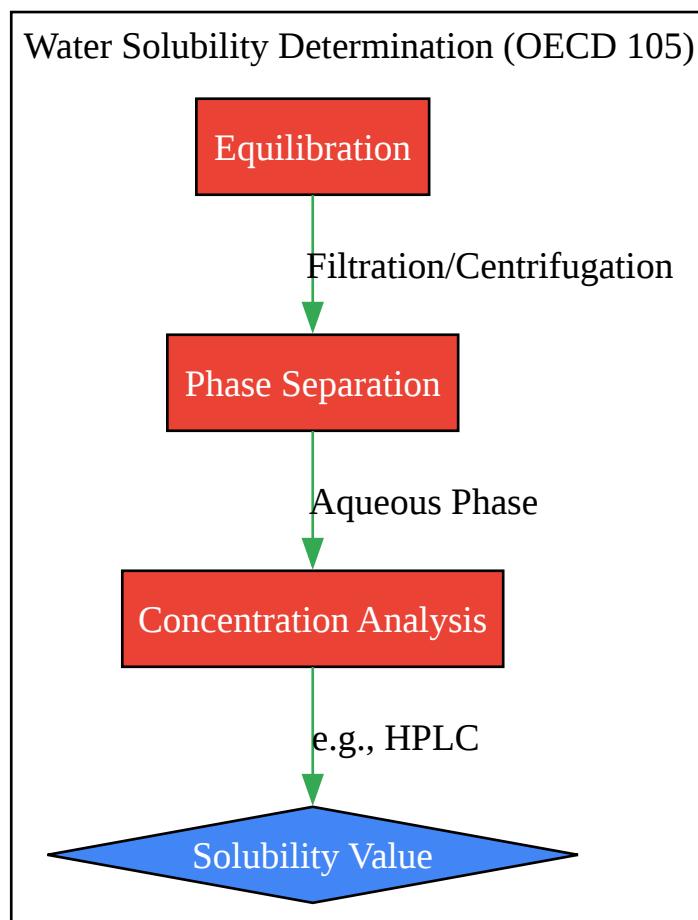
The determination of the physicochemical properties of chemical substances like **Norflurazon** is governed by internationally recognized guidelines to ensure data quality and comparability. The most commonly followed protocols are those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). While specific experimental reports for **Norflurazon** are not always publicly available, the following sections detail the standard methodologies that are applied for regulatory purposes.

Melting Point/Melting Range

The melting point of **Norflurazon** is determined using standard methods such as those described in OECD Guideline 102 ("Melting Point/Melting Range")[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#).

Methodology:

- Capillary Method: A small amount of the finely powdered **Norflurazon** is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus. The temperatures at which melting begins and is complete are recorded to define the melting range.
- Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.


Figure 1: Workflow for Melting Point Determination.

Water Solubility

The water solubility of **Norflurazon** is a critical parameter influencing its environmental mobility and bioavailability. The determination typically follows OECD Guideline 105 ("Water Solubility") [7][8][9][10][11].

Methodology:

- Flask Method: A surplus of **Norflurazon** is agitated in a flask with purified water at a constant temperature until equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of **Norflurazon** in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Column Elution Method: For substances with low solubility, a column packed with an inert support material is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of **Norflurazon** in the eluate is measured over time until a plateau is reached, indicating saturation.

[Click to download full resolution via product page](#)

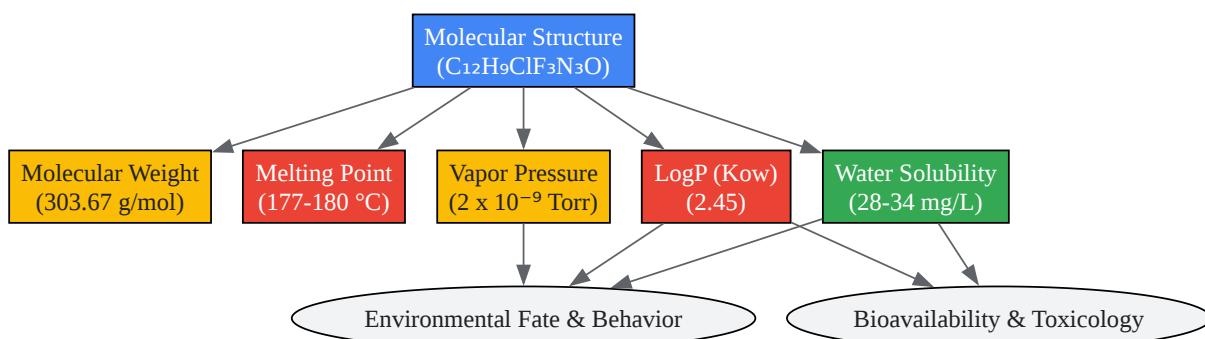
Figure 2: Process for Determining Water Solubility.

Vapor Pressure

The vapor pressure of **Norflurazon**, which influences its potential for volatilization, is determined according to OECD Guideline 104 ("Vapour Pressure")[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#).

Methodology:

- Gas Saturation Method: A stream of an inert gas is passed through or over the surface of **Norflurazon** at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.


- Effusion Method (Knudsen Cell): The rate of mass loss of the substance effusing through a small orifice in a temperature-controlled cell into a vacuum is measured. The vapor pressure is then calculated from the rate of effusion.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The determination for **Norflurazon** would follow OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake-Flask Method")^{[17][18]} or OECD Guideline 117 (HPLC Method).

Methodology:

- Shake-Flask Method: A solution of **Norflurazon** in either n-octanol or water is placed in a vessel with the other immiscible solvent. The mixture is shaken until equilibrium is achieved. The phases are then separated, and the concentration of **Norflurazon** in each phase is determined. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- HPLC Method: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient. The retention time of **Norflurazon** is compared to that of a series of reference compounds with known logP values.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Norflurazon | C₁₂H₉ClF₃N₃O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norflurazon | 27314-13-2 | FN26452 | Biosynth [biosynth.com]
- 3. laboratuar.com [laboratuar.com]
- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. filab.fr [filab.fr]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. laboratuar.com [laboratuar.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Norflurazon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679920#physical-and-chemical-properties-of-norflurazon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com